molecular formula C16H24N2O2S B13820743 Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio- CAS No. 32412-08-1

Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio-

Cat. No.: B13820743
CAS No.: 32412-08-1
M. Wt: 308.4 g/mol
InChI Key: BMLQKTGWAWLEEC-UHFFFAOYSA-N
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Description

p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide: is an organic compound that belongs to the class of thiobenzamides This compound is characterized by the presence of an isopropoxy group attached to the para position of the benzene ring, a morpholinoethyl group attached to the nitrogen atom, and a thiobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide can be achieved through several synthetic routes. One common method involves the following steps:

  • Preparation of p-Isopropoxybenzoyl Chloride

    • React p-isopropoxybenzoic acid with thionyl chloride (SOCl₂) to form p-isopropoxybenzoyl chloride.
    • Reaction conditions: Reflux in anhydrous conditions.
  • Formation of p-Isopropoxy-N-(2-morpholinoethyl)benzamide

    • React p-isopropoxybenzoyl chloride with 2-(morpholino)ethylamine to form p-isopropoxy-N-(2-morpholinoethyl)benzamide.
    • Reaction conditions: Stirring at room temperature in the presence of a base such as triethylamine.
  • Conversion to p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide

    • React p-isopropoxy-N-(2-morpholinoethyl)benzamide with Lawesson’s reagent to replace the carbonyl oxygen with sulfur, forming p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide.
    • Reaction conditions: Reflux in an appropriate solvent such as toluene.

Industrial Production Methods

Industrial production of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide undergoes various chemical reactions, including:

  • Oxidation

    • The thiobenzamide moiety can be oxidized to form sulfoxides or sulfones.
    • Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
  • Reduction

    • The compound can be reduced to form corresponding amines or thiols.
    • Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Substitution

    • The isopropoxy group can undergo nucleophilic substitution reactions.
    • Common reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation with hydrogen peroxide may yield p-Isopropoxy-N-(2-morpholinoethyl)benzamide sulfoxide.
  • Reduction with lithium aluminum hydride may yield p-Isopropoxy-N-(2-morpholinoethyl)benzylamine.

Scientific Research Applications

p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide has several scientific research applications, including:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in studies of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
    • Used in cell culture studies to assess its effects on cellular processes.
  • Medicine

    • Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
    • Studied for its ability to modulate specific molecular targets in disease pathways.
  • Industry

    • Utilized in the development of specialty chemicals and materials.
    • Employed in the formulation of advanced pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:

  • Enzyme Inhibition

    • Inhibits the activity of certain enzymes by binding to their active sites or allosteric sites.
    • Example: Inhibition of proteases or kinases involved in disease pathways.
  • Receptor Modulation

    • Modulates the activity of cell surface receptors, leading to altered cellular signaling.
    • Example: Interaction with G-protein coupled receptors (GPCRs) to influence signal transduction.
  • Gene Expression Regulation

    • Affects the expression of specific genes by interacting with transcription factors or epigenetic modifiers.
    • Example: Modulation of gene expression involved in inflammation or cell proliferation.

Comparison with Similar Compounds

p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

  • p-Isopropoxy-N-(2-morpholinoethyl)benzamide

    • Lacks the sulfur atom in the thiobenzamide moiety.
    • May have different reactivity and biological activity.
  • p-Isopropoxy-N-(2-piperidinoethyl)thiobenzamide

    • Contains a piperidinoethyl group instead of a morpholinoethyl group.
    • May exhibit different pharmacological properties.
  • p-Isopropoxy-N-(2-morpholinoethyl)thioacetamide

    • Contains a thioacetamide moiety instead of a thiobenzamide moiety.
    • May have different chemical reactivity and applications.

The uniqueness of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide lies in its specific structural features, such as the combination of the isopropoxy group, morpholinoethyl group, and thiobenzamide moiety

Properties

CAS No.

32412-08-1

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-propan-2-yloxybenzenecarbothioamide

InChI

InChI=1S/C16H24N2O2S/c1-13(2)20-15-5-3-14(4-6-15)16(21)17-7-8-18-9-11-19-12-10-18/h3-6,13H,7-12H2,1-2H3,(H,17,21)

InChI Key

BMLQKTGWAWLEEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=S)NCCN2CCOCC2

Origin of Product

United States

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